molecular formula C18H16N2O3 B11449683 4-ethyl-9-(pyridin-3-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

4-ethyl-9-(pyridin-3-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11449683
M. Wt: 308.3 g/mol
InChI Key: ZPCDAKVFWCXNLM-UHFFFAOYSA-N
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Description

4-ETHYL-9-(PYRIDIN-3-YL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a chromeno[8,7-e][1,3]oxazin-2-one core, which is fused with a pyridine ring and an ethyl group. The intricate structure of this compound makes it a valuable subject for synthetic chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-9-(PYRIDIN-3-YL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step reactions that include the formation of the chromeno[8,7-e][1,3]oxazin-2-one core, followed by the introduction of the pyridine ring and the ethyl group. Common synthetic routes may involve:

    Cyclization Reactions: The formation of the chromeno[8,7-e][1,3]oxazin-2-one core can be achieved through cyclization reactions involving appropriate precursors such as salicylaldehyde derivatives and amino alcohols.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-ETHYL-9-(PYRIDIN-3-YL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Pyridine-3-boronic acid, ethyl halides, and other suitable reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce reduced forms with altered electronic properties.

Scientific Research Applications

4-ETHYL-9-(PYRIDIN-3-YL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-ETHYL-9-(PYRIDIN-3-YL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity.

    Interaction with Receptors: The compound may interact with cellular receptors, leading to changes in signal transduction pathways.

    Modulation of Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds containing imidazole rings, such as metronidazole and omeprazole, share some structural similarities and biological activities.

    Pyridine Derivatives: Compounds like pyridine-3-boronic acid and nicotinamide also exhibit similar chemical properties and applications.

Uniqueness

4-ETHYL-9-(PYRIDIN-3-YL)-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is unique due to its specific combination of a chromeno[8,7-e][1,3]oxazin-2-one core with a pyridine ring and an ethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

4-ethyl-9-pyridin-3-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C18H16N2O3/c1-2-12-8-17(21)23-18-14(12)5-6-16-15(18)10-20(11-22-16)13-4-3-7-19-9-13/h3-9H,2,10-11H2,1H3

InChI Key

ZPCDAKVFWCXNLM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CN=CC=C4

Origin of Product

United States

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